1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride
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Overview
Description
1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride is a compound known for its significant biological activities, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
The synthesis of 1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride involves several steps. One common method includes the reaction of 1-nitro-9-chloroacridine with the corresponding amines in the presence of phenol. This reaction yields 1-nitro-9-arylaminoacridines, which are then further processed to obtain the desired compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, which may exhibit varying biological activities.
Substitution: The acridine ring can undergo substitution reactions, leading to the formation of various derivatives with different functional groups.
Common reagents used in these reactions include phenol, phosphorus oxychloride, and various amines. The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride involves intercalation into DNA, which disrupts the DNA structure and inhibits the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1-Nitro-9-aminoacridine derivatives: Known for their antimicrobial and anticancer properties.
Acriflavine and proflavine: Acridine derivatives used as antibacterial agents.
Tacrine: An acridine-based drug used for treating Alzheimer’s disease.
These compounds share the acridine core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of acridine derivatives in various applications.
Properties
CAS No. |
77280-89-8 |
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Molecular Formula |
C20H26Cl2N4O5 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[3-[(1-nitroacridin-9-yl)amino]propylamino]propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C20H24N4O5.2ClH/c25-11-20(12-26,13-27)22-10-4-9-21-19-14-5-1-2-6-15(14)23-16-7-3-8-17(18(16)19)24(28)29;;/h1-3,5-8,22,25-27H,4,9-13H2,(H,21,23);2*1H |
InChI Key |
INRPLYIIYHUUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCNC(CO)(CO)CO.Cl.Cl |
Origin of Product |
United States |
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